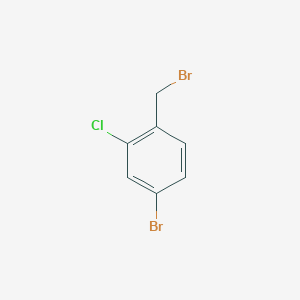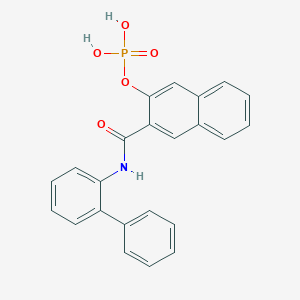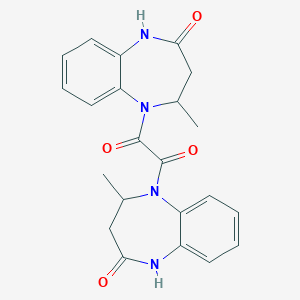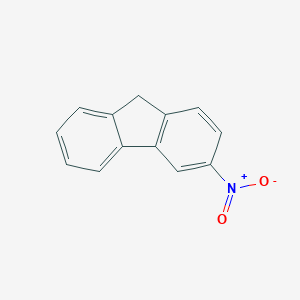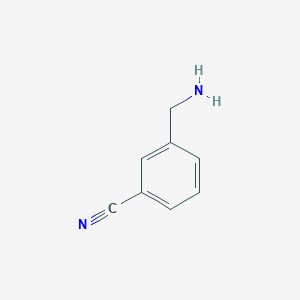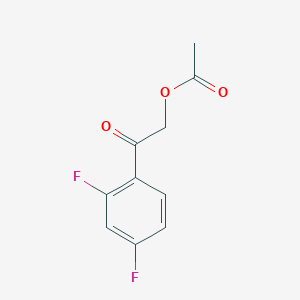
2-Acetoxy-2',4'-difluoroacetophenone
Descripción general
Descripción
2-Acetoxy-2’,4’-difluoroacetophenone: is an organic compound with the molecular formula C10H8F2O3 and a molecular weight of 214.17 g/mol It is a derivative of acetophenone, where the acetyl group is substituted with an acetoxy group and two fluorine atoms are attached to the phenyl ring at the 2’ and 4’ positions
Aplicaciones Científicas De Investigación
2-Acetoxy-2’,4’-difluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-2’,4’-difluoroacetophenone typically involves the following steps:
Starting Material: The synthesis begins with 2,4-difluoroacetophenone.
Acetylation: The acetylation of 2,4-difluoroacetophenone is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is typically performed under reflux conditions to ensure complete acetylation.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure 2-Acetoxy-2’,4’-difluoroacetophenone.
Industrial Production Methods
In an industrial setting, the production of 2-Acetoxy-2’,4’-difluoroacetophenone follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetoxy-2’,4’-difluoroacetophenone can undergo various chemical reactions, including:
Hydrolysis: The acetoxy group can be hydrolyzed to yield 2,4-difluoroacetophenone and acetic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for the reduction of the carbonyl group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: 2,4-difluoroacetophenone and acetic acid.
Reduction: 2,4-difluoro-1-phenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 2-Acetoxy-2’,4’-difluoroacetophenone involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis, releasing acetic acid and the active difluoroacetophenone moiety. This moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluoroacetophenone: Lacks the acetoxy group, making it less reactive in certain contexts.
2-Chloro-2,4-difluoroacetophenone: Contains a chlorine atom instead of an acetoxy group, leading to different reactivity and applications.
2,4-Difluorobenzaldehyde: Contains an aldehyde group instead of an acetophenone moiety.
Uniqueness
2-Acetoxy-2’,4’-difluoroacetophenone is unique due to the presence of both the acetoxy and difluoro groups. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
IUPAC Name |
[2-(2,4-difluorophenyl)-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c1-6(13)15-5-10(14)8-3-2-7(11)4-9(8)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCYQJABZIZEAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570492 | |
| Record name | 2-(2,4-Difluorophenyl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122263-03-0 | |
| Record name | 2-(2,4-Difluorophenyl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid](/img/structure/B130743.png)

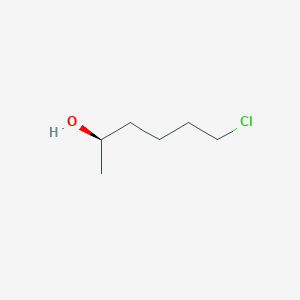
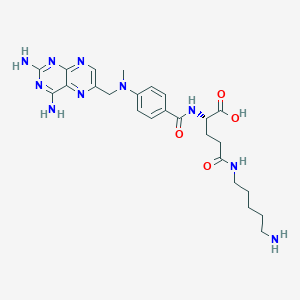

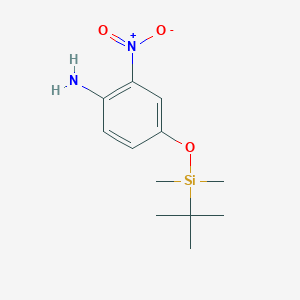
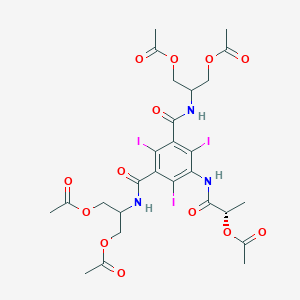
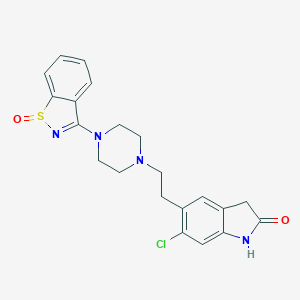
![5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B130759.png)
